[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine
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Description
Synthesis Analysis
While the exact synthesis process for “[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine” is not specified in the sources retrieved, it’s worth noting that dipyrromethanes, which are similar compounds, are useful intermediates in the synthesis of porphyrins and their analogs . This suggests that “this compound” could potentially be synthesized through similar methods.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the sources retrieved .Scientific Research Applications
Catalysis and Chemical Synthesis
One area of application involves the use of derivatives in catalysis. For example, derivatives such as 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and used to afford unsymmetrical NCN′ pincer palladacycles, which are characterized in solid state and show good activity and selectivity in catalytic applications (Gavin W. Roffe et al., 2016). These findings suggest potential applications in the development of new catalytic processes.
Pharmaceutical Research
In pharmaceutical research, tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffolds have been designed to stabilize parallel turn conformations, indicating their use in peptide and protein engineering. The synthesis of these scaffolds demonstrates their potential in designing compounds with specific biological activities (R. Bucci et al., 2018).
Materials Science
Research into Schiff base ligands, such as 1-phenyl-N-[(E)-1H-pyrrol-2-ylmethylidene]methanamine, has revealed their ability to form discrete dimers supported by complementary hydrogen bonds, offering insights into molecular recognition and self-assembly processes critical in materials science (M. Akerman et al., 2014).
Anticancer Research
Compounds such as new palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands have shown promise in anticancer research. These complexes exhibit significant anticancer activity and mechanism against various human cancerous cell lines, underscoring their potential as therapeutic agents (S. Mbugua et al., 2020).
Photodynamic Therapy
Iron(III) complexes of pyridoxal Schiff bases have been studied for their enhanced cellular uptake with selectivity and remarkable photocytotoxicity, indicating their potential in photodynamic therapy applications (Uttara Basu et al., 2015).
Properties
IUPAC Name |
[2,6-di(pyrrol-1-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-12-13-14(17-8-1-2-9-17)6-5-7-15(13)18-10-3-4-11-18/h1-11H,12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHJCARYXFHSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CC=C2)N3C=CC=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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